Home > Products > Screening Compounds P129232 > SodiuM L-GlutaMate Monohydrate
SodiuM L-GlutaMate Monohydrate -

SodiuM L-GlutaMate Monohydrate

Catalog Number: EVT-8859629
CAS Number:
Molecular Formula: C5H9NNa2O5
Molecular Weight: 209.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium L-Glutamate Monohydrate is a sodium salt of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. Its chemical formula is C5H8NNaO4H2O\text{C}_5\text{H}_8\text{NNaO}_4\cdot \text{H}_2\text{O}, with a molecular weight of approximately 187.13 g/mol. This compound is widely recognized for its applications as a flavor enhancer in the food industry, often referred to as monosodium glutamate (MSG). It is classified under food additives and is known for its umami taste, which enhances the flavor profile of various dishes.

Source and Classification

Sodium L-Glutamate Monohydrate can be sourced from natural and synthetic processes. It is predominantly derived from the fermentation of carbohydrates using specific strains of bacteria that produce glutamic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. In terms of classification, this compound falls under the category of food additives (E621) and is recognized by several regulatory bodies, including the Food and Drug Administration and the European Food Safety Authority.

Synthesis Analysis

Methods

The synthesis of Sodium L-Glutamate Monohydrate typically involves two main methods:

  1. Fermentation Process:
    • Microbial Fermentation: This method utilizes specific strains of bacteria, such as Corynebacterium glutamicum, which ferment sugars to produce L-glutamic acid. The resulting glutamic acid is then neutralized with sodium hydroxide to yield Sodium L-Glutamate.
    • Details: The fermentation process requires controlled conditions such as pH, temperature, and aeration to optimize yield.
  2. Chemical Synthesis:
    • Neutralization Reaction: In this method, L-glutamic acid is reacted with sodium hydroxide or sodium carbonate in an aqueous solution.
    • Technical Details: The reaction can be represented as:
      C5H9NO4+NaOHC5H8NNaO4+H2O\text{C}_5\text{H}_9\text{NO}_4+\text{NaOH}\rightarrow \text{C}_5\text{H}_8\text{NNaO}_4+\text{H}_2\text{O}
Molecular Structure Analysis

Structure

Sodium L-Glutamate Monohydrate has a crystalline structure characterized by its monohydrate form, which includes one molecule of water per molecule of sodium glutamate. The molecular structure can be depicted as follows:

  • Chemical Formula: C5H8NNaO4H2O\text{C}_5\text{H}_8\text{NNaO}_4\cdot \text{H}_2\text{O}
  • Structural Representation:
    • The compound consists of a central carbon backbone with amino (NH2-NH_2) and carboxyl (COOH-COOH) functional groups that confer its properties as an amino acid.

Data

  • Molecular Weight: 187.13 g/mol
  • CAS Number: 6106-04-3
  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water (600 g/L at 20 °C) .
Chemical Reactions Analysis

Sodium L-Glutamate Monohydrate participates in various chemical reactions, primarily due to its functional groups:

  1. Hydrolysis:
    • In aqueous solutions, it can hydrolyze to release L-glutamic acid and sodium ions.
  2. Reactions with Acids:
    • It can react with strong acids to form salts and release glutamic acid.
  3. Decomposition at High Temperatures:
    • Upon heating above 200 °C, it may decompose into various products, including ammonia and carbon dioxide .
Mechanism of Action

Sodium L-Glutamate acts primarily as a flavor enhancer through its interaction with taste receptors on the tongue.

Process

  1. Umami Taste Reception:
    • The compound binds to specific umami receptors (T1R1 and T1R3) located on taste buds, triggering a signal that enhances the perception of savory flavors.
  2. Neurotransmitter Role:
    • In the central nervous system, glutamate functions as a neurotransmitter involved in cognitive functions like learning and memory .

Data

Research indicates that dietary intake of glutamate can influence brain function by modulating synaptic transmission .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Greater than 200 °C (sublimed)
  • pH Value: 6.7 - 7.2 (in a 50 g/L solution at 20 °C)
  • Bulk Density: Approximately 680 kg/m³
  • Appearance: White crystalline powder or solid .

Chemical Properties

Applications

Sodium L-Glutamate Monohydrate has diverse applications across various fields:

  1. Food Industry:
    • Primarily used as a flavor enhancer in soups, sauces, canned vegetables, and processed meats.
  2. Pharmaceuticals:
    • Utilized in formulations for its properties as a stabilizer or excipient.
  3. Biochemical Research:
    • Employed in cell culture media due to its role in amino acid metabolism and neurotransmission studies .
  4. Nutritional Supplements:
    • Included in dietary supplements aimed at improving cognitive function due to its neurotransmitter properties.
Historical Development & Industrial Adoption

Discovery of Umami Taste & Early Commercialization

In 1908, Japanese chemist Kikunae Ikeda of Tokyo Imperial University identified glutamate as the source of the distinct savory taste in kombu seaweed broth, which he termed "umami" (delicious essence) [3] [5] [9]. Ikeda recognized the commercial potential of this compound and developed a method to stabilize glutamic acid as monosodium glutamate (MSG). By 1909, he partnered with entrepreneur Saburosuke Suzuki to launch the world’s first MSG seasoning under the brand Ajinomoto ("essence of taste") [1] [3].

Initial production (1909–1950s) relied on protein hydrolysis:

  • Raw Materials: Wheat gluten or soy protein treated with hydrochloric acid to break peptide bonds [1] [5].
  • Process: Glutamic acid hydrochloride was isolated, purified, and converted to sodium salt crystals.
  • Limitations: Low yield (only 5%–10% glutamate content in proteins) and high production costs hindered scalability [1].

Table 1: Early MSG Production Phases (1909–1960s)

PeriodMethodOutput CapacityKey Limitations
1909–1950sHydrochloric acid hydrolysis<10,000 tons/yearLow yield, expensive raw materials
1962–1973Acrylonitrile synthesis~50,000 tons/yearRacemic mixture resolution required

Chemical synthesis (1962–1973) used acrylonitrile as a precursor. Though faster, it produced a racemic d,l-glutamic acid mixture requiring costly optical resolution to isolate the biologically active l-form [1] [5].

Evolution of Fermentation Techniques for Bioproduction

A paradigm shift occurred in 1956 with the invention of direct microbial fermentation, rendering earlier methods obsolete by the 1970s [1] [5]. This bioprocess leveraged:

  • Microbial Strain: Corynebacterium glutamicum (originally Micrococcus glutamicus), selected for high glutamate secretion [5].
  • Feedstock: Carbon sources from sugarcane molasses, sugar beets, or tapioca starch replaced petrochemicals [5].
  • Process Optimization: Bacteria were cultured in aerobic bioreactors with controlled ammonia supplementation. Glutamate excreted into the broth was then purified, crystallized as monosodium glutamate, and dehydrated to yield Sodium L-Glutamate Monohydrate (C₅H₈NO₄Na·H₂O) [5] [8].

Table 2: Comparison of Major MSG Production Methods

MethodYieldCost EfficiencyEnvironmental Impact
Protein hydrolysis30%–40%LowHigh acid waste
Chemical synthesis60%–70%ModeratePetrochemical pollution
Fermentation>95%HighMinimal waste

Fermentation’s advantages included near-total substrate conversion, 60% lower energy use, and scalability. Global production now exceeds 2 million tons/year, with fermentation accounting for >99% of output [1] [5].

Global Standardization in Food & Pharmaceutical Applications

Sodium L-Glutamate Monohydrate (CAS 6106-04-3) is subject to rigorous international standards:

Food-Grade Specifications (E621):

  • Purity: ≥99.0% (by titration) with ≤0.1% heavy metals [7] [10].
  • Physical Properties: White crystalline powder, pH 6.7–7.2 (50 g/L solution), specific rotation +24° to +27° [2] [7].
  • Regulatory Compliance: FCC (Food Chemicals Codex) for the U.S., JECFA (FAO/WHO) internationally, and EU Directive 1333/2008 [7] [10].

Pharmaceutical-Grade Standards:

  • Compliance: Meets ChP (Chinese Pharmacopoeia), NF (National Formulary), and EP (European Pharmacopoeia) for use as an excipient [2] [10].
  • Roles: Stabilizer for protein-based therapeutics and enhancer for oral solid dosage solubility [2] [10].
  • Quality Assurance: cGMP manufacturing under EMPROVE® EXPERT protocols ensures supply chain transparency [10].

Table 3: Global Specifications for Sodium L-Glutamate Monohydrate

ParameterFood Grade (FCC)Pharma Grade (ChP/NF)Test Method
Assay (Purity)98.5%–101.5%99.0%–100.5%Non-aqueous titration
Water SolubilityTransparent solutionTransparent solutionVisual, 50 g/L in H₂O
Specific Rotation+24.2° to +25.5°+24.0° to +27.0°Polarimetry (20°C)
Loss on Drying≤0.5%≤0.1%Gravimetric at 105°C

Industrial standardization enables dual-use applications: enhancing savory flavors in foods (at 0.1%–0.8% in products like soups and snacks) and improving drug stability in pharmaceuticals [2] [7] [10].

Properties

Product Name

SodiuM L-GlutaMate Monohydrate

IUPAC Name

disodium;(2S)-2-aminopentanedioate;hydrate

Molecular Formula

C5H9NNa2O5

Molecular Weight

209.11 g/mol

InChI

InChI=1S/C5H9NO4.2Na.H2O/c6-3(5(9)10)1-2-4(7)8;;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2/t3-;;;/m0.../s1

InChI Key

BIQSIHSUENWJGR-LHWPGRLPSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.